molecular formula C23H18FN5O3S B2583564 N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 1172810-83-1

N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2583564
CAS RN: 1172810-83-1
M. Wt: 463.49
InChI Key: ZAJRJZQGPONLJI-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18FN5O3S and its molecular weight is 463.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research has shown that compounds with similar structural features exhibit promising antimicrobial and antitubercular activities. For instance, thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing activity against tuberculosis with significant inhibitory concentrations and non-toxicity at relevant doses (Jeankumar et al., 2013). Similarly, substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating potential as new antimicrobial agents (Anuse et al., 2019).

Anticancer Properties

Compounds incorporating the benzo[d]thiazol moiety have been explored for their anticancer properties. Novel fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the potential for related structures to exhibit anticancer effects (Hammam et al., 2005). This suggests that N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide could be a candidate for further investigation in oncological research.

Insecticidal Applications

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm, Spodoptera littoralis, reveal that such compounds can be effective in pest management strategies (Fadda et al., 2017). This highlights the potential utility of related benzothiazole compounds in developing new insecticidal agents.

Neurological Disorder Research

Research into compounds with similar structures has also extended into the study of neurological disorders. For example, pyrazolylethylbenzamide derivatives have been identified as selective orexin receptor 1 antagonists, offering insights into potential treatments for sleep disorders and related neurological conditions (Futamura et al., 2017).

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3S/c24-16-5-6-18-19(14-16)33-23(26-18)28(12-11-27-10-2-9-25-27)22(32)15-3-1-4-17(13-15)29-20(30)7-8-21(29)31/h1-6,9-10,13-14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJRJZQGPONLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

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